

synthesis of Methyl 5-(4-aminophenyl)furan-2-carboxylate

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Compound of Interest

Compound Name: Methyl 5-(4-aminophenyl)furan-2-carboxylate

Cat. No.: B112736

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An In-Depth Technical Guide to the Synthesis of **Methyl 5-(4-aminophenyl)furan-2-carboxylate**

Executive Summary

Methyl 5-(4-aminophenyl)furan-2-carboxylate is a key heterocyclic building block, notable for its role as a precursor in the development of advanced materials and pharmacologically active agents, including novel antitubercular candidates.[1][2] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of a robust and efficient synthetic strategy. We will dissect a preferred two-stage synthetic pathway that prioritizes yield, reliability, and scalability. The core of this strategy involves the initial construction of a 5-aryl furan intermediate via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by a highly selective reduction of a nitro functional group to yield the target aniline. Each stage is detailed with mechanistic insights, step-by-step protocols, and the critical rationale behind experimental choices, ensuring both scientific rigor and practical applicability.

Introduction: The Target Molecule

Methyl 5-(4-aminophenyl)furan-2-carboxylate, with the molecular formula $C_{12}H_{11}NO_3$, is a bifunctional organic molecule featuring a central furan ring substituted at the 5-position with an aminophenyl group and at the 2-position with a methyl carboxylate group.[3]

Chemical Structure and Properties:

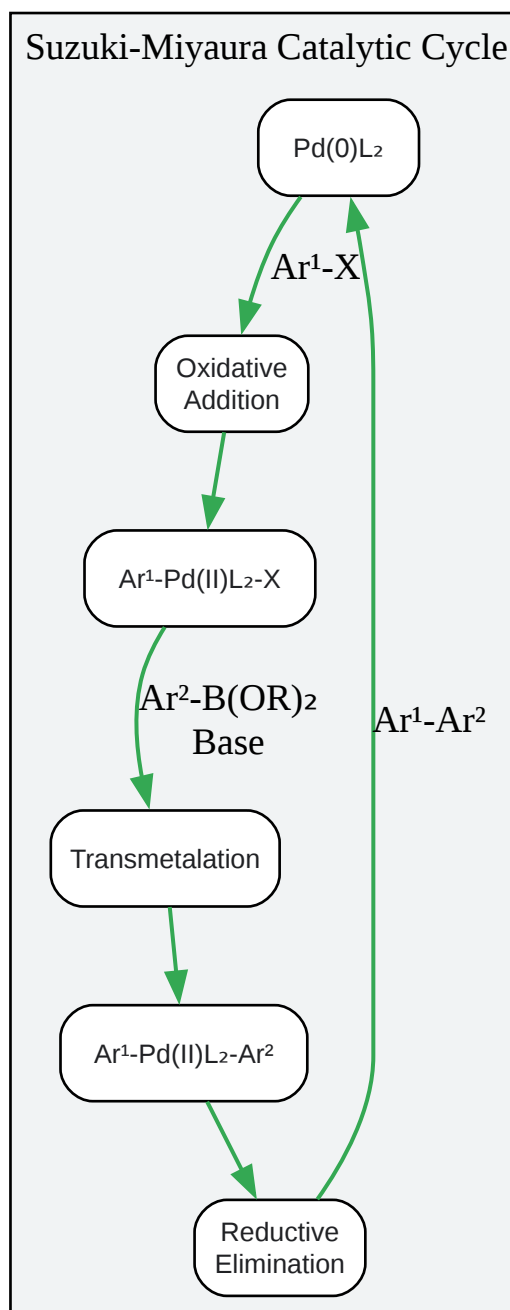
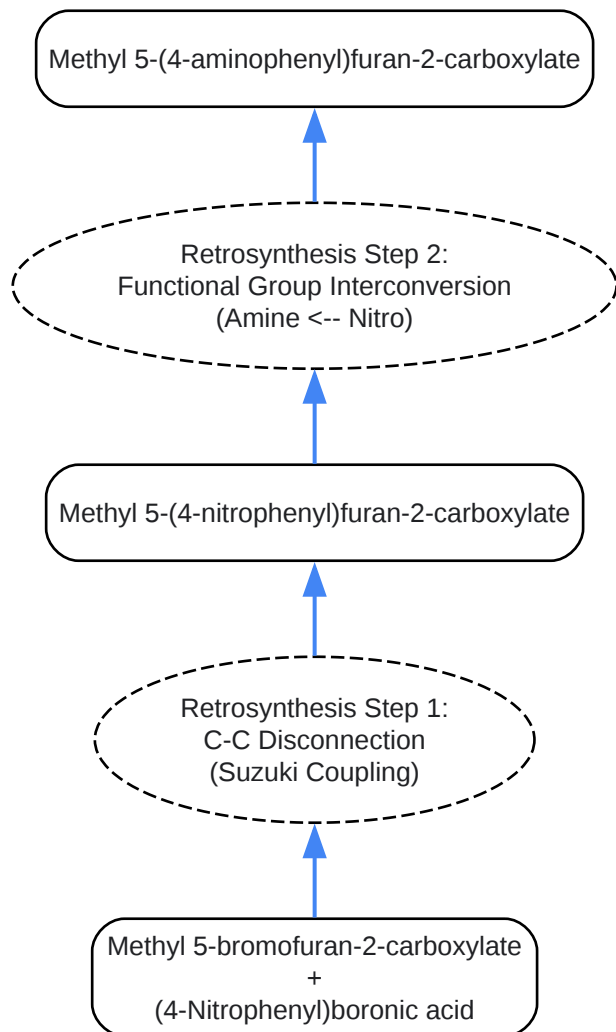
- CAS Number: 52939-06-7[4][5][6]
- Molecular Weight: 217.22 g/mol [7]
- Appearance: Typically a solid with a melting point in the range of 122-126 °C.[4][7]
- Significance: The 5-arylfuran-2-carboxylate scaffold is a privileged structure in medicinal chemistry. The primary aromatic amine serves as a versatile synthetic handle for further functionalization, such as amide bond formation, while the furan core and ester moiety contribute to the molecule's overall physicochemical properties and potential biological interactions. Its precursors, particularly the nitro-analogs, have been investigated as promising antimycobacterial agents that interfere with iron homeostasis in Mycobacterium tuberculosis.[1][2]

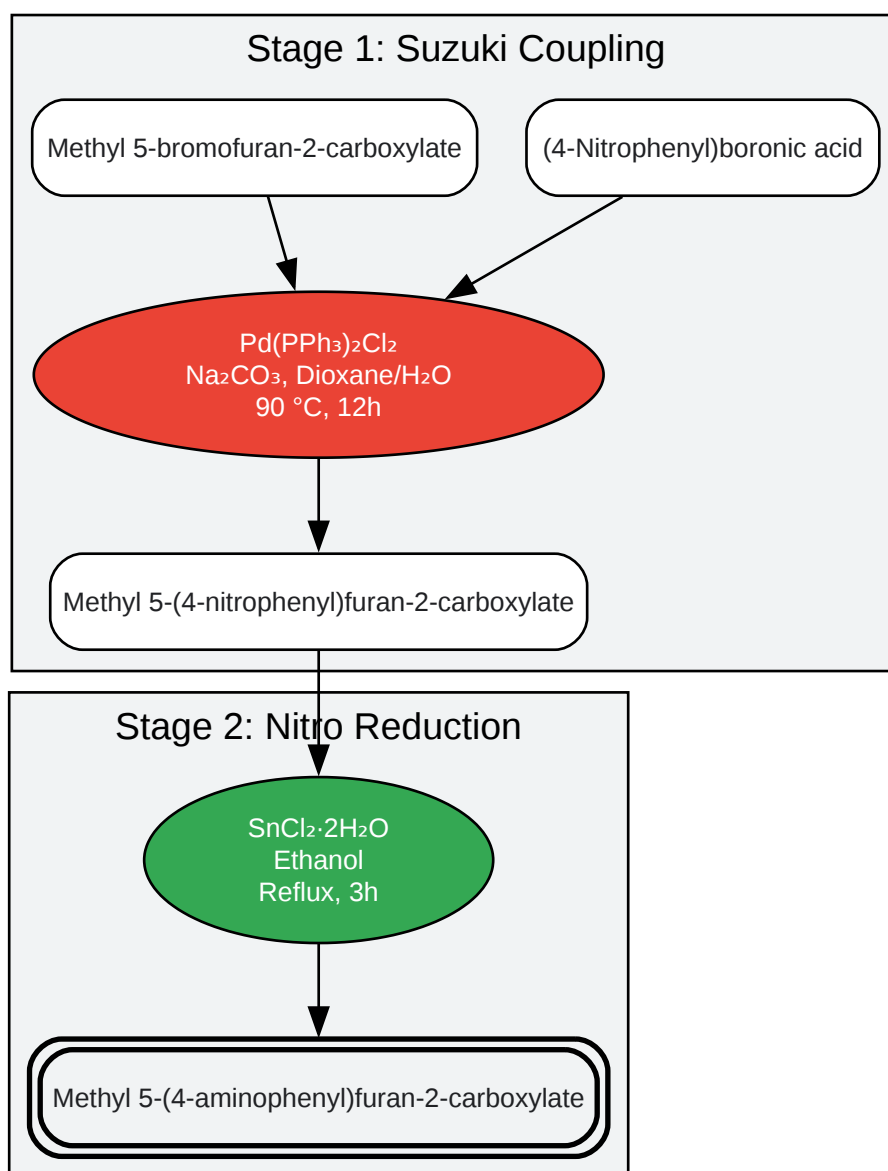
Retrosynthetic Philosophy: A Two-Stage Approach

A logical and field-proven retrosynthetic analysis of the target molecule suggests a two-stage approach. The primary disconnection is made at the C-N bond of the aniline, revealing a nitroarene precursor. This is strategically sound because the reduction of an aromatic nitro group is one of the most reliable and high-yielding transformations in organic synthesis.[8][9] The second disconnection is at the C-C bond between the furan and the phenyl ring, pointing towards a palladium-catalyzed cross-coupling reaction, which is the gold standard for constructing such biaryl linkages.[10]

This strategy offers two key advantages:

- Robust C-C Bond Formation: Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are exceptionally tolerant of various functional groups, including the nitro group and the ester, ensuring the efficient assembly of the core scaffold.[11][12]
- Clean and Selective Reduction: The subsequent reduction of the nitro group is a highly selective process, which typically proceeds without affecting the furan ring or the ester, leading to a clean conversion to the final product.[13][14]





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